8-bromo-5-fluoroquinoline-2-carbonitrile 8-bromo-5-fluoroquinoline-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1698205-69-4
VCID: VC11553749
InChI: InChI=1S/C10H4BrFN2/c11-8-3-4-9(12)7-2-1-6(5-13)14-10(7)8/h1-4H
SMILES:
Molecular Formula: C10H4BrFN2
Molecular Weight: 251.05 g/mol

8-bromo-5-fluoroquinoline-2-carbonitrile

CAS No.: 1698205-69-4

Cat. No.: VC11553749

Molecular Formula: C10H4BrFN2

Molecular Weight: 251.05 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

8-bromo-5-fluoroquinoline-2-carbonitrile - 1698205-69-4

Specification

CAS No. 1698205-69-4
Molecular Formula C10H4BrFN2
Molecular Weight 251.05 g/mol
IUPAC Name 8-bromo-5-fluoroquinoline-2-carbonitrile
Standard InChI InChI=1S/C10H4BrFN2/c11-8-3-4-9(12)7-2-1-6(5-13)14-10(7)8/h1-4H
Standard InChI Key BDRXASYHRHOLHO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1C#N)Br)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The quinoline core of 8-bromo-5-fluoroquinoline-2-carbonitrile consists of a bicyclic aromatic system with a pyridine ring fused to a benzene ring. Substitutions at the 2-, 5-, and 8-positions introduce distinct electronic and steric effects:

  • Cyanide Group (C-2): Enhances polarity and serves as a reactive site for further functionalization.

  • Fluorine (C-5): Electron-withdrawing nature increases metabolic stability and influences intermolecular interactions .

  • Bromine (C-8): Provides a handle for cross-coupling reactions in drug discovery .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₄BrFN₂Extrapolated
Molecular Weight251.05 g/mol
SMILESC1=CC2=C(C(=C(C=C1)F)Br)N=CC(=C2)C#NCalculated
LogP (Predicted)3.1
Aqueous Solubility0.0243 mg/mL

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 8-bromo-5-fluoroquinoline-2-carbonitrile is documented, analogous methods for 5-bromo-8-fluoroquinoline derivatives involve:

  • Skraup Reaction: Cyclization of substituted anilines with glycerol and sulfuric acid, followed by halogenation . For example, 5-bromo-2-fluoroaniline reacts with glycerol under acidic conditions to form the quinoline backbone, with subsequent nitration or bromination introducing additional substituents .

  • Nucleophilic Aromatic Substitution: Replacement of chlorine at C-7 in intermediates like 7-chloro-1-cyclopropyl-6-fluoro-8-nitroquinoline-3-carboxylic acid with amines or other nucleophiles . This method could be adapted to introduce bromine at C-8 via palladium-catalyzed cross-coupling.

Key Challenges

  • Regioselectivity: Ensuring precise placement of substituents requires careful control of reaction conditions, such as temperature and catalyst choice .

  • Nitration Complications: Direct nitration of the quinoline nucleus may lead to decarboxylation or undesired positional isomers, necessitating protective strategies .

Biological Activity and Applications

Anticancer Properties

Quinoline derivatives interfere with topoisomerase II and kinase signaling pathways. Preliminary studies on brominated quinolines show:

  • Cytotoxicity: IC₅₀ values of <10 µM against HeLa and MCF-7 cell lines .

  • Apoptosis Induction: Activation of caspase-3/7 pathways in a dose-dependent manner .

ParameterValueSource
GHS Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresUse PPE, avoid inhalation

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